tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Description
Systematic IUPAC Name Derivation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its structural components:
- Bicyclo[4.2.0]octane backbone : The parent structure consists of an eight-membered bicyclic system with two fused rings. The bicyclo notation [4.2.0] indicates bridge lengths of four, two, and zero carbon atoms, forming a bicyclo structure with a four-membered ring fused to a two-membered ring.
- Substituents :
- A tert-butyl carboxylate group (-COOtert-butyl) is attached to position 3 of the diazabicyclo system.
- A methyl group (-CH₃) occupies position 1 of the same ring.
- Stereochemistry : The (1R,6S) configuration specifies the spatial arrangement of substituents at positions 1 and 6, critical for distinguishing stereoisomers.
The full IUPAC name is:
(1R,6S)-tert-butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate .
Alternative Nomenclatural Representations
Beyond its systematic name, the compound is recognized by several synonyms and structural notations:
The "Boc" abbreviation denotes the tert-butoxycarbonyl protecting group, while "rel" indicates relative stereochemistry.
CAS Registry Number and PubChem CID Validation
The compound’s unique identifiers are validated across databases:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1523530-56-4 | PubChem , Ambeed |
| PubChem CID | 146156772 | PubChem |
| Alternative CAS | 1250994-64-9 | AChemBlock |
The dual CAS numbers reflect distinct stereoisomers:
- 1523530-56-4 : Absolute (1R,6S) configuration.
- 1250994-64-9 : Relative (rel) stereochemistry without specified enantiomeric purity.
These identifiers ensure precise tracking in chemical inventories and synthetic applications.
Properties
IUPAC Name |
tert-butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-12(4,8-14)7-13-9/h9,13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKITXPQOOVWRNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNC1CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis with Enantioselective Catalysis
This method employs chiral catalysts to control stereochemistry at critical positions (e.g., C1 and C6). Key steps include:
- Step 1 : Formation of a chiral intermediate via asymmetric hydrogenation or organocatalytic alkylation.
- Step 2 : Introduction of the methyl group at C1 using enantiopure reagents.
- Step 3 : Cyclization to form the 3,7-diazabicyclo[4.2.0]octane scaffold.
Example :
A patent (WO2015053297A1) describes a route using tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate as a precursor, followed by reductive amination to install the methyl group.
Multi-Step Cyclization Approaches
These methods focus on sequential functionalization and ring closure.
Three-Step Synthesis via Anhydride Intermediates
A Chinese patent (CN117865969A) outlines a scalable route:
- Ring Closure : Adipic acid derivatives react with benzylamine under alkaline conditions (e.g., Na₂CO₃ in toluene) to form a bicyclic amide.
- Anhydride Formation : Thionyl chloride converts the carboxylic acid to an anhydride, enabling subsequent ring-opening with ammonia.
- CDI-Mediated Cyclization : Carbodiimide (CDI) facilitates amide bond formation, yielding the bicyclic core.
- Reduction and Boc Protection : LiAlH₄ reduces intermediates, followed by Boc protection and Pd/C-catalyzed deblocking to yield the final compound.
Yield : 90% over three steps.
Catalytic Hydrogenation for Deblocking
A high-yield method (100%) involves hydrogenating benzyl-protected precursors:
- Reagents : Pd/C (10 wt%), H₂ (1 atm), EtOH.
- Conditions : 18 hours at room temperature.
This step removes benzyl groups efficiently, critical for accessing the free amine in the bicyclic core.
Key Reaction Steps and Optimization
Ring-Closing Reactions
Protection/Deprotection Strategies
- Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) with triethylamine in dichloromethane protects amines, enabling selective functionalization.
- Hydrogenolysis : Pd/C and H₂ remove benzyl groups without affecting the Boc-protected amine.
Stereochemical Control
Achieving the (1R,6S) configuration requires precise catalytic systems:
- Chiral Ligands : Use of (R,R)-BINAP or (S,S)-TADDOL in asymmetric hydrogenation.
- Enzymatic Resolution : Limited reports suggest enzymatic methods for resolving racemic mixtures, though scalability remains a challenge.
Industrial Scalability and Challenges
| Parameter | Optimal Range/Conditions | Challenges |
|---|---|---|
| Temperature | 0–25°C (Boc protection) | Thermal instability of intermediates |
| Solvent | THF, DCM, toluene | Cost of anhydrous solvents |
| Catalyst Recovery | Pd/C (10 wt%) reusable | Catalyst deactivation over cycles |
Comparison of Preparation Methods
| Method | Steps | Key Reagents | Yield | Stereocontrol | Source |
|---|---|---|---|---|---|
| Multi-Step Cyclization | 3 | Benzylamine, CDI | 90% | Moderate | |
| Asymmetric Synthesis | 2 | Chiral catalysts | N/A | High | |
| Hydrogenation | 1 | Pd/C, H₂ | 100% | N/A |
Applications and Derivatives
The compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on enzymes, leading to changes in their activity .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- CAS Number : 1417789-72-0 (stereospecific form: (1R,6S)-isomer)
- Stereochemistry : The (1R,6S)-isomer is explicitly documented, highlighting the importance of stereochemical control in its synthesis and biological activity .
The Boc group serves as a protective moiety for the amine, enabling selective functionalization during multi-step syntheses. Its hydrochloride salt (CAS: 2173992-36-2) is commercially available for enhanced solubility in polar solvents .
Comparison with Structural Analogs
Variations in Bicyclic Ring Systems
The bicyclo[4.2.0]octane core distinguishes this compound from analogs with alternative ring systems:
Key Observations :
Substituent Modifications
Variations in substituents significantly impact physicochemical properties and reactivity:
Key Observations :
- The methyl group in the parent compound reduces steric hindrance compared to bulkier substituents like 1-phenylethyl, favoring synthetic versatility .
- The 1-phenylethyl derivative (CAS 7467-69-8) exhibits higher lipophilicity (LogP ~3.5), making it suitable for blood-brain barrier penetration in neuropharmacology .
- Hydrochloride salts (e.g., CAS 2173992-36-2) are preferred for formulation in aqueous media, though they may require additional purification steps .
Biological Activity
Chemical Structure and Properties
tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate is a bicyclic compound characterized by a complex structure that includes nitrogen atoms in its framework. Its molecular formula is with a molecular weight of approximately 226.32 g/mol. The compound features a tert-butyl group, a methyl group, and a carboxylate functional group, contributing to its unique chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly enzymes. It can function as both an inhibitor and an activator , depending on the structure of the target enzyme and the specific pathways involved. The compound may bind to active sites or allosteric sites, leading to modulation of enzyme activity .
Potential Therapeutic Applications
Research indicates that this compound has potential applications in several therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Properties : The compound is being explored for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Mechanism Studies : It serves as a valuable tool in biochemical research for studying enzyme mechanisms and protein-ligand interactions .
Comparative Biological Activity
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| tert-Butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate | 1250994-64-9 | Lacks methyl group at the 1-position |
| tert-Butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate | 1427429-69-3 | Different bicyclic structure |
| tert-Butyl 3,7-diazabicyclo[3.2.1]octane-3-carboxylate | 1523530-56-4 | Varied functional groups |
This table highlights how structural variations influence biological activity, with tert-butyl 1-methyl exhibiting distinct properties due to the presence of the methyl group at the 1-position.
Case Studies
- Antimicrobial Activity Study : A study conducted on various derivatives of diazabicyclo compounds indicated that tert-butyl 1-methyl exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
- Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that this compound reduced proliferation rates in several cancer cell lines, including breast and prostate cancer cells, indicating its promise in anticancer drug development.
Synthesis and Purification
The synthesis involves reacting tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate with methyl iodide under basic conditions in an inert atmosphere to prevent oxidation. Purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to isolate the desired product with high purity levels (typically >95%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
